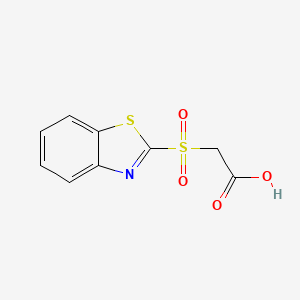![molecular formula C15H18N4O4 B12056845 (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a cyclopentylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine typically involves multiple steps:
-
Formation of the Cyclopentylidene Intermediate: : The initial step involves the preparation of the cyclopentylidene intermediate. This can be achieved through the reaction of a suitable cyclopentanone derivative with an alkylating agent under basic conditions.
-
Introduction of the Dinitrophenyl Group: : The next step involves the nitration of a phenyl ring to introduce the dinitrophenyl group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
-
Coupling Reaction: : The final step is the coupling of the cyclopentylidene intermediate with the dinitrophenyl derivative. This is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazone formation and cleavage. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the dinitrophenyl group suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine involves its interaction with molecular targets through its hydrazone linkage and dinitrophenyl group. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine: Similar compounds include other hydrazones with different substituents on the phenyl ring or the cyclopentylidene moiety.
Hydrazones: Compounds such as benzaldehyde phenylhydrazone and acetone phenylhydrazone share similar structural features but differ in their specific substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a dinitrophenyl group with a cyclopentylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H18N4O4 |
|---|---|
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
N-[(E)-(2-methyl-5-propan-2-ylidenecyclopentylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H18N4O4/c1-9(2)12-6-4-10(3)15(12)17-16-13-7-5-11(18(20)21)8-14(13)19(22)23/h5,7-8,10,16H,4,6H2,1-3H3/b17-15+ |
Clé InChI |
ZALKZLTYDBGFJP-BMRADRMJSA-N |
SMILES isomérique |
CC\1CCC(=C(C)C)/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1CCC(=C(C)C)C1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



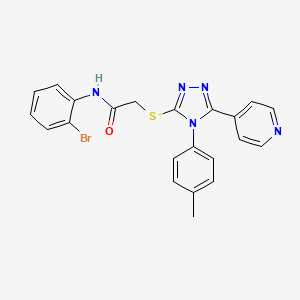
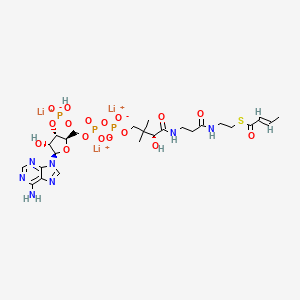

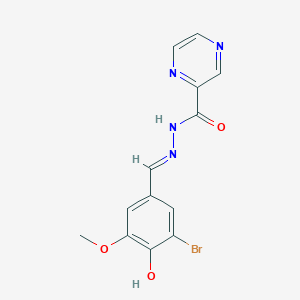


![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
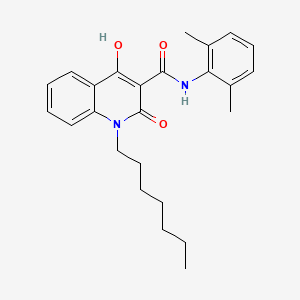


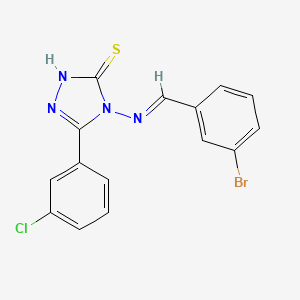
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
